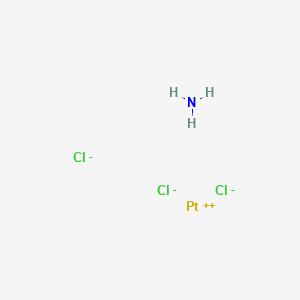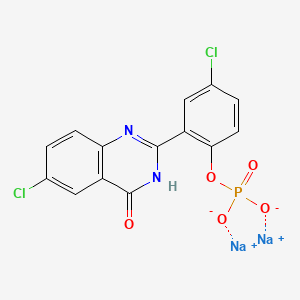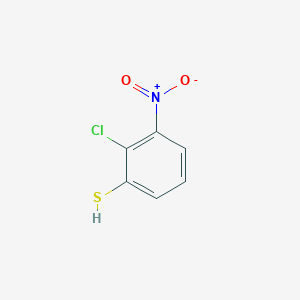
(S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate is an organic compound with the molecular formula C11H20O5. It is a derivative of succinic acid, featuring a tert-butyl group, an ethyl group, and a hydroxyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate typically involves the esterification of succinic acid derivatives. One common method is the reaction of succinic anhydride with tert-butyl alcohol and ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of high-efficiency catalysts and controlled reaction environments ensures the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ester groups can undergo hydrolysis to release succinic acid derivatives. These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl succinate: Another ester derivative of succinic acid with similar reactivity.
tert-Butyl succinate: Lacks the ethyl group but shares the tert-butyl ester functionality.
Ethyl succinate: Similar structure but without the tert-butyl group.
Uniqueness
(S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate is unique due to the combination of tert-butyl and ethyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H18O5 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-ethyl (2S)-2-hydroxybutanedioate |
InChI |
InChI=1S/C10H18O5/c1-5-14-8(12)6-7(11)9(13)15-10(2,3)4/h7,11H,5-6H2,1-4H3/t7-/m0/s1 |
Clé InChI |
BPXWNAIDNRCIPN-ZETCQYMHSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C(=O)OC(C)(C)C)O |
SMILES canonique |
CCOC(=O)CC(C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)


![[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate](/img/structure/B15293549.png)





![2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid](/img/structure/B15293570.png)

![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)

